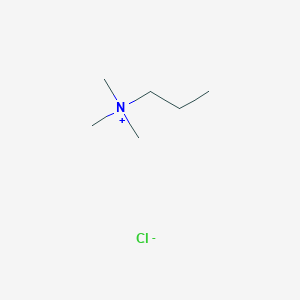

(3-Carboxypropyl)trimethylammonium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

作用機序

(3-カルボキシプロピル)トリメチルアンモニウムクロリドの作用機序は、腸内細菌によるトリメチルアミンN-オキシド(TMAO)への変換を伴います。TMAOは、動脈硬化症や長期的な心血管疾患の発症に関与しています。 関与する分子標的と経路には、脂質代謝と炎症反応の調節が含まれます .

生化学分析

Biochemical Properties

(3-Carboxypropyl)trimethylammonium chloride plays a significant role in biochemical reactions. It is used as a transporter substrate in the cloning and sequencing of human carnitine transporter 2 (CT2)

Cellular Effects

It is known to be implicated in arteriosclerosis and long-term cardiovascular death .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathway of L-Carnitine

準備方法

合成経路と反応条件

(3-カルボキシプロピル)トリメチルアンモニウムクロリドは、塩酸の存在下、トリメチルアミンとγ-ブチロラクトンの反応によって合成できます。 反応は通常、還流条件下で行われ、生成物は再結晶によって精製されます .

工業生産方法

工業的には、(3-カルボキシプロピル)トリメチルアンモニウムクロリドは、同様の合成経路を用いて、より大規模に生産されます。 反応条件は、より高い収率と純度を得るように最適化され、生成物はしばしばクロマトグラフィーなどの高度な技術を用いて精製されます .

化学反応の分析

反応の種類

(3-カルボキシプロピル)トリメチルアンモニウムクロリドは、以下のものを含む様々な化学反応を起こします。

酸化: トリメチルアミンN-オキシド(TMAO)を形成するために酸化することができます。

還元: γ-ブチロベタインを形成するために還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。

生成される主要な生成物

酸化: トリメチルアミンN-オキシド(TMAO)。

還元: γ-ブチロベタイン。

置換: 使用した求核剤に応じて様々な置換誘導体.

科学的研究の応用

(3-カルボキシプロピル)トリメチルアンモニウムクロリドは、以下のものを含むいくつかの科学研究における応用があります。

化学: カルニチン輸送体と代謝の研究における基質として使用されます。

生物学: L-カルニチンの代謝における腸内細菌の役割とその心血管の健康への影響を研究するために使用されます。

医学: 動脈硬化症や心血管疾患の発症における潜在的な役割について調査されています。

類似化合物との比較

類似化合物

γ-ブチロベタイン: L-カルニチンの前駆体。

トリメチルアミンN-オキシド(TMAO): 心血管疾患に関与する代謝産物。

L-カルニチン: 脂肪酸代謝に関与する化合物.

独自性

(3-カルボキシプロピル)トリメチルアンモニウムクロリドは、L-カルニチンからTMAOへの変換における中間代謝産物としての役割により、独自性があります。 これは、L-カルニチンとその代謝産物に関連する代謝経路と健康への影響を研究するための貴重な化合物となります .

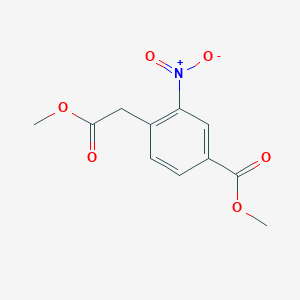

特性

CAS番号 |

6249-56-5 |

|---|---|

分子式 |

C7H16ClNO2 |

分子量 |

181.66 g/mol |

IUPAC名 |

4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H |

InChIキー |

GNRKTORAJTTYIW-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCCC(=O)O.[Cl-] |

正規SMILES |

C[N+](C)(C)CCCC(=O)[O-].Cl |

ピクトグラム |

Irritant |

同義語 |

3-Carboxy-N,N,N-trimethyl-1-propanaminium Chloride; (3-Carboxypropyl)trimethylammonium Chloride; (3-Carboxypropyl)trimethylammonium Chloride; N-Trimethyl-γ-aminobutyric Acid Chloride; |

製品の起源 |

United States |

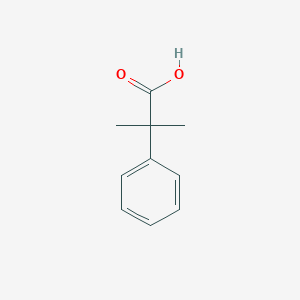

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q2: Can (3-Carboxypropyl)trimethylammonium chloride be utilized to modify the properties of natural polymers for applications beyond drug delivery? []

A2: Yes, research demonstrates that this compound can be successfully employed to functionalize cellulose, another natural polymer. [] The study showcased the synthesis of fluorescent cellulose derivatives incorporating this compound. The cationic nature of this group facilitates the adsorption of the modified cellulose onto pulp fibers through an ion exchange mechanism. This modification enabled the development of fluorescent pulp fibers with potential applications in various fields, including paper-based diagnostics and optoelectronics.

Q3: Are there any structural analogs of this compound with varying aliphatic chain lengths, and do these variations impact their functional properties? []

A3: Research indicates the synthesis of structural analogs of this compound with different aliphatic chain lengths connecting the photoactive groups to the cellulose backbone. [] These variations in chain length were found to directly influence the adsorption efficiency of the modified cellulose onto pulp fibers. This highlights the significant role of structural modifications in tailoring the properties and functionalities of materials designed for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde](/img/structure/B140380.png)